1,2,3,4-Tetrahydro-2-oxo-4,6-diphenylnicotinonitrile
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Overview
Description
1,2,3,4-Tetrahydro-2-oxo-4,6-diphenylnicotinonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring fused with a nicotinonitrile moiety, and two phenyl groups attached at positions 4 and 6. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2-oxo-4,6-diphenylnicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Biginelli reaction, which is a multi-component reaction, can be employed to synthesize this compound. This reaction involves the condensation of ethyl acetoacetate, benzaldehyde, and urea in the presence of a catalyst such as lactic acid under solvent-free conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products. The use of green chemistry principles, such as solvent-free reactions and eco-friendly catalysts, is also emphasized to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-2-oxo-4,6-diphenylnicotinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups such as the nitrile and carbonyl groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the nitrile group, using reagents such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives with potential biological activities .
Scientific Research Applications
1,2,3,4-Tetrahydro-2-oxo-4,6-diphenylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-2-oxo-4,6-diphenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of kinases or proteases, which are involved in cell signaling and regulation. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2,3,4-tetrahydropyrimidines: These compounds share a similar tetrahydropyridine ring structure but differ in the attached functional groups.
1,2,3,4-Tetrahydroisoquinolines: These compounds have a similar tetrahydropyridine ring fused with an isoquinoline moiety.
2-Oxo-1,2,3,4-tetrahydroquinolines: These compounds also feature a tetrahydropyridine ring but are fused with a quinoline moiety
Uniqueness
1,2,3,4-Tetrahydro-2-oxo-4,6-diphenylnicotinonitrile is unique due to the presence of both the nicotinonitrile and phenyl groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
5336-28-7 |
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Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H14N2O/c19-12-16-15(13-7-3-1-4-8-13)11-17(20-18(16)21)14-9-5-2-6-10-14/h1-11,15-16H,(H,20,21) |
InChI Key |
ZYDHIVUWAYWSKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC(=O)C2C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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